molecular formula C18H12ClN3O4S B5431216 6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5431216
M. Wt: 401.8 g/mol
InChI Key: AJETZFQQWDWDNR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione" is a chemical compound involved in various synthetic and chemical processes. It represents a class of compounds with pyrimidinedione as a core structure, often used in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves complex reactions. For instance, Lal and Gidwani (1993) describe the synthesis of related pyrimidinediones using a ring closure reaction in a mixture of formic acid and orthophosphoric acid (Lal & Gidwani, 1993). Such methods are indicative of the intricate procedures involved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of this compound, and others in its class, is characterized by the presence of a pyrimidinedione ring. For example, Hirota et al. (1990) synthesized various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the structural diversity attainable within this compound class (Hirota et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves various substitutions and ring closure reactions. For instance, compounds with the pyrimidinedione structure have been shown to undergo cyclization and substitution reactions, forming diverse derivatives with different functional groups, as discussed in research by Hirota et al. (1990) (Hirota et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility and melting points, are crucial for their application in synthesis. For example, Huang et al. (2017) studied polyimides derived from similar compounds, focusing on their solubility and thermal stability, which are key physical properties (Huang et al., 2017).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve a detailed explanation of how the compound interacts with biological molecules to produce this effect .

Safety and Hazards

This would involve a discussion of any risks associated with handling or using the compound, including its toxicity, flammability, or reactivity. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This would involve a discussion of potential future research directions. For example, if the compound has shown promise as a drug, future research might involve testing the compound in clinical trials .

properties

IUPAC Name

6-[(E)-2-[2-(4-chlorophenyl)sulfanylphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4S/c19-12-6-8-13(9-7-12)27-15-4-2-1-3-11(15)5-10-14-16(22(25)26)17(23)21-18(24)20-14/h1-10H,(H2,20,21,23,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJETZFQQWDWDNR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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